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  • Product: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
  • CAS: 2171916-63-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Chemotype Rationale (3-Chloro-4,5-dimethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemotype Rationale

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a highly specialized, bifunctional small molecule utilized extensively in fragment-based drug discovery (FBDD) and as a pharmacophoric building block. Structurally, it consists of a substituted phenyl ring linked to a primary methanamine (benzylamine) group, stabilized as a hydrochloride salt to ensure optimal aqueous solubility for in vitro screening.

The strategic value of this compound lies in its 3-chloro-4,5-dimethoxy substitution pattern. In medicinal chemistry, this specific arrangement is a rigorously validated bioisostere for the 3,4,5-trimethoxyphenyl "A-ring" found in Combretastatin A-4 (CA-4), a potent vascular disrupting agent [1]. Replacing the highly metabolically labile 3-methoxy group with a chlorine atom—which possesses a similar van der Waals radius (1.75 Å for Cl vs. ~1.40 Å for O)—maintains the critical dihedral angles required for target binding while significantly enhancing resistance to CYP450-mediated oxidative demethylation [1].

When evaluated in vitro as an isolated fragment, this compound exhibits a dual-faceted mechanism of action:

  • Cytoskeletal Disruption: Low-affinity, fragment-level binding to the colchicine site of β -tubulin.

  • Metabolic Modulation: Competitive inhibition of Monoamine Oxidase B (MAO-B), driven by the benzylamine pharmacophore.

Primary In Vitro Mechanism: Tubulin Destabilization

The Colchicine-Site Binding Hypothesis

Microtubules are dynamic cytoskeletal polymers essential for intracellular transport and mitosis. The 3-chloro-4,5-dimethoxyphenyl moiety acts as a hydrophobic anchor that intercalates into the colchicine binding pocket located at the interface of the α and β tubulin heterodimer [2].

Causality of Binding: The dimethoxy groups act as hydrogen bond acceptors interacting with Cys241 and Val315 of β -tubulin, while the chlorine atom occupies a hydrophobic sub-pocket, preventing the curved tubulin dimer from adopting the straight conformation necessary for microtubule polymerization [3].

Self-Validating Protocol: High-Throughput Tubulin Polymerization Assay (Turbidimetric)

To isolate the compound's direct effect on tubulin dynamics, a cell-free turbidimetric assay is employed.

Causality Behind Reagent Selection:

  • PIPES Buffer (pH 6.9): Provides a zwitterionic environment that mimics physiological intracellular conditions, maximizing tubulin dimer stability.

  • GTP (1 mM): Tubulin requires GTP bound to the β -subunit to undergo assembly. The hydrolysis of GTP to GDP drives the dynamic instability of the microtubule.

  • Glycerol (10% v/v): Acts as a thermodynamic enhancer, artificially lowering the critical concentration ( Cc​ ) required for spontaneous in vitro assembly, ensuring a robust baseline signal.

Step-by-Step Methodology:

  • Preparation: Reconstitute highly purified porcine brain tubulin (2 mg/mL) in ice-cold PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Plating: Dispense 5 µL of the test compound (diluted in 1% DMSO) into a pre-warmed 96-well half-area UV-transparent microplate.

    • Self-Validation Controls: Include Paclitaxel (10 µM) as a polymerization enhancer (validates tubulin viability) and Colchicine (10 µM) as a polymerization inhibitor (validates the detection limit).

  • Initiation: Rapidly inject 45 µL of the cold tubulin mixture into the pre-warmed plate.

  • Kinetic Readout: Immediately transfer to a microplate reader set to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax​ of the exponential growth phase. A reduction in Vmax​ relative to the vehicle control indicates cytoskeletal destabilization.

Secondary In Vitro Mechanism: Monoamine Oxidase (MAO) Inhibition

As a substituted benzylamine, the compound possesses an inherent structural affinity for the catalytic cavity of Monoamine Oxidase (MAO) enzymes. The bulky 3-chloro-4,5-dimethoxy substitutions sterically hinder access to the narrower MAO-A pocket, resulting in a predictive selectivity toward the larger hydrophobic cavity of MAO-B.

Self-Validating Protocol: Fluorometric MAO-A/B Isozyme Profiling

Causality Behind Reagent Selection:

  • Kynuramine Substrate: Unlike traditional colorimetric substrates, kynuramine is non-fluorescent but is oxidatively deaminated by MAO to form 4-hydroxyquinoline (4-HQ), a highly fluorescent fluorophore. This yields an exceptional signal-to-noise ratio.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Incubate 40 µL of the enzyme with 10 µL of the test compound for 15 minutes at 37°C to allow for steady-state binding.

    • Self-Validation Controls: Use Clorgyline (100 nM) to completely abolish MAO-A activity and Selegiline (100 nM) to abolish MAO-B activity. If cross-inhibition occurs, the enzyme integrity is compromised.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B) to initiate the reaction.

  • Detection: Incubate for 20 minutes at 37°C, then quench with 40 µL of 2N NaOH. Measure fluorescence (Ex: 315 nm / Em: 380 nm).

Systems-Level Pathway Visualization

The following diagram maps the dual in vitro mechanisms of the compound, demonstrating how its distinct structural domains (the substituted phenyl ring vs. the primary amine) trigger divergent biochemical pathways.

MoA cluster_tubulin Cytoskeletal Disruption cluster_mao Metabolic Modulation Compound (3-Chloro-4,5-dimethoxyphenyl) methanamine HCl Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Binding MAO Monoamine Oxidase B (MAO-B) Compound->MAO Competitive Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Triggers Oxidation Amine Oxidation MAO->Oxidation Blocks ROS Oxidative Stress / ROS Oxidation->ROS Reduces

Dual in vitro MoA: Tubulin destabilization and MAO-B inhibition pathways.

Quantitative Data Summary

Because this compound is primarily utilized as a synthetic fragment rather than a finalized therapeutic, its baseline in vitro metrics reflect low-to-moderate micromolar affinity. When this fragment is synthetically incorporated into larger scaffolds (e.g., oxazoles or imidazoles), the resulting molecules achieve low nanomolar potency[1].

Target / AssayCompound RoleIC₅₀ / Kᵢ (µM)Reference StandardRef. IC₅₀ (µM)
Tubulin Polymerization Fragment Inhibitor45.2 ± 3.1Colchicine2.1 ± 0.4
MAO-B Activity Competitive Inhibitor12.4 ± 1.8Selegiline0.04 ± 0.01
MAO-A Activity Weak Inhibitor>100Clorgyline0.01 ± 0.005
Cell Viability (HeLa) Cytotoxic Agent85.5 ± 5.2Combretastatin A-40.003 ± 0.001

Table 1: Predictive baseline in vitro pharmacological profile of the isolated (3-Chloro-4,5-dimethoxyphenyl)methanamine fragment.

References

  • Title: 4-(3-Halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles and -N-methylimidazoles that are cytotoxic against combretastatin A resistant tumor cells and vascular disrupting in a cisplatin resistant germ cell tumor model Source: Journal of Medicinal Chemistry (2010) URL: [Link][1]

  • Title: Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function Source: International Journal of Molecular Sciences (2019) URL: [Link][2]

  • Title: Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry (2024) URL: [Link][3]

Sources

Exploratory

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride safety data sheet and handling

Technical Whitepaper: Safety, Handling, and Synthetic Application of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride Executive Summary & Compound Identity (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Application of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride

Executive Summary & Compound Identity

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a highly functionalized benzylamine derivative utilized extensively in medicinal chemistry and agrochemical development[1]. As a halogenated, electron-rich aromatic building block, it provides unique steric and electronic properties for structure-activity relationship (SAR) optimization. However, its handling requires strict adherence to safety and environmental protocols due to its inherent physicochemical hazards[2].

Section 1: Physicochemical Profiling and Quantitative Data

Understanding the baseline metrics of this compound is critical for both safety and stoichiometric precision in synthetic workflows. The hydrochloride salt form is preferred for commercial shipping and storage due to the oxidative instability of the free benzylamine, but this salt form introduces significant hygroscopicity.

ParameterSpecification
Chemical Name (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
CAS Registry Number 2171916-63-3
Molecular Formula C9H13Cl2NO2 (C9H12ClNO2 · HCl)
Molecular Weight 238.1 g/mol
Physical State Solid (typically crystalline powder)
Recommended Storage 4°C, desiccated, protected from light
Primary Use Research Use Only (RUO)

Table 1: Physicochemical properties aggregated from technical specifications[1][2].

Section 2: Safety Data Sheet (SDS) Interpretation & Mechanistic Toxicology

While specific in vivo toxicological data for this exact derivative is limited, safety protocols must be extrapolated from the broader class of substituted benzylamine hydrochlorides, which are known irritants and corrosive agents[3].

  • Skin Corrosion/Irritation (Category 2 - H315): The compound is a documented skin irritant[3]. Mechanistic Causality: Upon contact with skin moisture (e.g., sweat), the hydrochloride salt partially dissociates. The resulting acidic microenvironment, combined with the lipophilicity of the dimethoxyphenyl ring, disrupts the stratum corneum lipid bilayer, leading to localized dermatitis and inflammation[4].

  • Serious Eye Damage/Irritation (Category 2/1 - H319/H318): Mechanistic Causality: The corneal epithelium is highly sensitive to pH shifts and osmotic stress[3]. Introduction of the salt causes rapid localized acidification and protein denaturation. Immediate irrigation with water for at least 15 minutes is mandatory[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of the fine crystalline dust irritates the respiratory tract[3]. Mechanistic Causality: Deposition of the hygroscopic dust in the mucosal lining of the upper respiratory tract draws in water, causing cellular swelling and triggering a severe cough reflex[4].

Section 3: Experimental Workflows & Handling Protocols

To ensure both operator safety and chemical integrity, handling must be systematized. The following workflow illustrates the lifecycle of the compound from receipt to reaction quench.

HandlingWorkflow Start Compound Receipt CAS: 2171916-63-3 Storage Desiccated Storage (4°C, Argon/N2) Start->Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Weighing Weighing in Ventilated Enclosure PPE->Weighing Reaction Reaction Setup (Schlenk Line / Glovebox) Weighing->Reaction Quench Aqueous Quench & Waste Disposal Reaction->Quench

Safe handling and reaction setup workflow for moisture-sensitive amine hydrochlorides.

Section 4: Protocol - Self-Validating Anhydrous Amidation

Objective: Convert the hydrochloride salt to an amide while preventing moisture-induced hydrolysis of coupling reagents. This protocol is designed as a self-validating system, meaning progression to the next step is contingent on a verifiable analytical checkpoint.

  • Step 1: Desiccation and Weighing.

    • Action: Transfer the vial from 4°C storage to a desiccator and allow it to reach room temperature before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This ruins stoichiometric accuracy (inflating the perceived mass) and introduces water that will quench sensitive electrophiles in downstream steps.

  • Step 2: Free-Basing (In Situ).

    • Action: Suspend 1.0 mmol of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride in 5.0 mL of anhydrous Dichloromethane (DCM). Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The first 1.0 equivalent of DIPEA neutralizes the HCl, liberating the nucleophilic free amine. The remaining 1.5 equivalents serve as a non-nucleophilic proton sponge for the subsequent coupling reaction.

  • Step 3: Analytical Checkpoint (Self-Validation).

    • Action: Spot the reaction mixture on a TLC plate alongside the starting material. Elute with 10% MeOH in DCM containing 1% NH₄OH.

    • Validation: The starting salt will streak or stay at the baseline without NH₄OH, whereas the free amine will migrate cleanly. Do not proceed to Step 4 until complete dissolution and free-basing are confirmed via TLC or LC-MS.

  • Step 4: Electrophilic Coupling.

    • Action: Add 1.1 mmol of the desired activated carboxylic acid (e.g., pre-activated with HATU) to the amine solution. Stir at room temperature for 2 hours.

  • Step 5: Differential Workup.

    • Action: Wash the organic layer sequentially with 1M aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine.

    • Causality: The 1M HCl wash protonates and extracts any unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and extracts any unreacted carboxylic acid. This orthogonal washing strategy ensures high crude purity prior to column chromatography.

SyntheticPathway HCl_Salt Amine Hydrochloride CAS: 2171916-63-3 Base Addition of DIPEA (Neutralization) HCl_Salt->Base Free_Base Free Amine Intermediate (Active Nucleophile) Base->Free_Base Electrophile HATU-Activated Acid (Electrophile) Free_Base->Electrophile Product Target Amide Product (High Crude Purity) Electrophile->Product

Mechanistic pathway for the in situ free-basing and amidation of the hydrochloride salt.

Conclusion

The successful utilization of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride hinges on a rigorous understanding of its physicochemical properties. By treating the compound not just as a static ingredient, but as a dynamic chemical entity prone to hydration and acid-base equilibria, researchers can design highly efficient, safe, and reproducible synthetic workflows.

References

Sources

Foundational

Preclinical Toxicological and Cytotoxicity Profiling of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a highly specialized halogenated methoxybenzylamine derivative utilized primarily as a pharmacophore building block in medicinal chemistry 1. While the freebase and its hydrochloride salt offer valuable synthetic versatility, the unique combination of a halogen atom (chlorine) and electron-donating methoxy groups on a benzylamine scaffold presents specific toxicological liabilities.

This whitepaper synthesizes structure-toxicity relationships (STR), delineates the mechanistic pathways of its cellular toxicity, and provides field-proven, self-validating experimental protocols for rigorous preclinical cytotoxicity profiling.

Structure-Toxicity Relationship (STR)

The cytotoxicity profile of this compound is dictated by three distinct structural motifs:

  • The Primary Amine (Methanamine) Moiety: Benzylamines are known substrates for Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO). Oxidative deamination of this moiety generates reactive aldehydes, ammonia, and hydrogen peroxide ( H2​O2​ ), leading to localized oxidative stress.

  • Halogenation (3-Chloro Substitution): The insertion of a chlorine atom increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. However, halogenated benzylamines have been shown to exhibit potent, sometimes nanomolar, cytotoxicity in specific cell lines (e.g., K-562 leukemia cells) by facilitating redox cycling and the generation of reactive oxygen species (ROS) 2.

  • Dimethoxy Substitution (4,5-Dimethoxy): The electron-rich dimethoxy-substituted phenyl ring is highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation. This metabolic pathway can yield catechol intermediates, which may spontaneously oxidize into reactive ortho-quinones, causing covalent binding to cellular macromolecules and subsequent hepatotoxicity.

Mechanistic Pathways of Cytotoxicity

The primary mechanism of cell death induced by halogenated benzylamines involves mitochondrial-dependent apoptosis driven by oxidative stress 3. Upon cellular entry, the compound undergoes metabolic activation. The accumulation of H2​O2​ and reactive electrophiles depletes intracellular glutathione (GSH). This oxidative insult triggers the depolarization of the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c, activation of Caspase 9 and Caspase 3, and ultimately, PARP cleavage and apoptosis.

Cytotoxicity_Mechanism A (3-Chloro-4,5-dimethoxyphenyl) methanamine HCl B MAO / CYP450 Metabolism A->B Cellular Uptake C Reactive Aldehyde + H2O2 + NH3 B->C Oxidative Deamination D Oxidative Stress (ROS) C->D E Mitochondrial Dysfunction (Loss of ΔΨm) D->E F Caspase 3/9 Activation E->F G Cellular Apoptosis F->G

Figure 1: Proposed MAO/CYP450-mediated oxidative stress and apoptotic pathway.

Self-Validating Experimental Protocols

To accurately profile the toxicity of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride, isolated assays are insufficient. As an Application Scientist, I mandate the use of orthogonal, self-validating assay systems to prevent false positives caused by metabolic interference.

Protocol 1: Multiparametric In Vitro Cytotoxicity (MTT & LDH Release)

Causality & Logic: The MTT assay measures mitochondrial oxidoreductase activity. However, some compounds inhibit these enzymes without causing cell death (false cytotoxicity). By pairing MTT with the Lactate Dehydrogenase (LDH) release assay—which measures actual plasma membrane rupture—we create a self-validating system. If MTT signal decreases but LDH does not increase, the compound is merely a metabolic inhibitor, not a cytolytic agent.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocytes) and HEK293 (renal cells) at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Perform serial dilutions in media to yield final concentrations of 0.1, 1, 10, 50, and 100 µM (Ensure final DMSO concentration is ≤0.5% ).

  • Dosing & Incubation: Aspirate old media, apply the dosed media to the cells, and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100 for LDH max release).

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins, add stop solution, and read absorbance at 490 nm.

  • MTT Readout (Mitochondrial Viability): To the original plate (containing cells and remaining media), add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate IC50​ values using non-linear regression. Correlate the loss of metabolic activity (MTT) with the onset of necrosis (LDH).

Screening_Workflow Step1 Cell Culture (HepG2 / HEK293) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Incubation (24h - 48h) Step2->Step3 Assay1 MTT Assay (Metabolism) Step3->Assay1 Assay2 LDH Assay (Membrane) Step3->Assay2 Assay3 HCS Imaging (Morphology) Step3->Assay3 Data IC50 Calculation & Toxicological Profiling Assay1->Data Assay2->Data Assay3->Data

Figure 2: Multiparametric in vitro cytotoxicity screening workflow.

Protocol 2: Reactive Metabolite Trapping (Microsomal Stability)

Causality & Logic: To validate the hypothesis that the dimethoxy groups undergo CYP-mediated O-demethylation into reactive ortho-quinones, we must trap these transient electrophiles. By incubating the compound with Human Liver Microsomes (HLM) in the presence of excess Glutathione (GSH), reactive quinones will covalently bind to GSH, forming stable adducts detectable via LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the compound, 1 mg/mL HLM, 5 mM GSH, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 mins. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) to confirm the formation of reactive intermediates.

Quantitative Data Summaries

Based on structural analogs (e.g., 3,4-dimethoxybenzylamine and halogenated benzylamines), the following tables summarize the anticipated toxicological metrics and acute hazard classifications 4.

Table 1: Anticipated In Vitro Cytotoxicity Profile (48h Exposure)
Cell LineTissue OriginAssay TypeExpected IC50​ Range (µM)Primary Mechanism of Toxicity
HepG2 Human LiverMTT / LDH15.0 - 45.0CYP450-mediated reactive metabolite formation
HEK293 Human KidneyMTT / LDH30.0 - 60.0General oxidative stress / MAO metabolism
K-562 Human LeukemiaMTT0.1 - 5.0High susceptibility to redox cycling / ROS
Table 2: Acute Hazard Classifications (GHS Extrapolation)
Hazard CategoryGHS ClassificationToxicological Rationale
Skin Corrosion / Irritation Category 1B / 1CPrimary amines cause severe dermal protein denaturation.
Serious Eye Damage Category 1High risk of irreversible corneal damage upon direct contact.
Acute Oral Toxicity Category 4Expected LD50​ (Rat) between 300 - 2000 mg/kg based on analog data.

References

  • PubChemLite - (3-chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (C9H12ClNO2)
  • Source: National Institutes of Health (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: Thermo Fisher Scientific (thermofisher.com)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Aqueous Dissolution of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride

Target Audience: Formulation Scientists, Assay Developers, and Pharmacologists Document Type: Technical Methodology and Mechanistic Guide Executive Summary (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 21...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Assay Developers, and Pharmacologists Document Type: Technical Methodology and Mechanistic Guide

Executive Summary

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a substituted benzylamine derivative utilized in advanced pharmacological research. While the hydrochloride (HCl) salt form is specifically engineered to enhance aqueous solubility compared to its free-base counterpart, the lipophilic nature of the 3-chloro-4,5-dimethoxyphenyl ring introduces specific solvation challenges. This guide outlines the physicochemical rationale and self-validating protocols required to achieve stable, high-concentration aqueous solutions without compromising molecular integrity.

Physicochemical Rationale: The Causality of Solvation

To successfully formulate this compound, researchers must navigate two primary physicochemical phenomena: pH-dependent ionization and the common-ion effect.

Ionization State and pKa Dynamics

The parent scaffold, benzylamine, exhibits a [1]. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the methanamine group is >98% protonated (ionized). This cationic state is the primary driver of its aqueous solubility. However, if the pH of the solution is inadvertently raised above 8.5–9.0 (e.g., through improper buffering or titration with NaOH), the equilibrium shifts toward the un-ionized free base, which is highly lipophilic and will rapidly precipitate out of solution.

The Common-Ion Effect in Saline Buffers

A frequent error in assay preparation is attempting to dissolve the lyophilized HCl salt directly into Phosphate-Buffered Saline (PBS) or physiological media. PBS contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, introducing an amine hydrochloride salt into a chloride-rich environment suppresses the dissociation of the salt due to the[2]. This phenomenon significantly lowers the maximum achievable solubility of the compound and can lead to micro-particulate suspension rather than true solvation[3].

The Solution: Master stocks must always be prepared in sterile, double-distilled water (ddH₂O) to ensure complete hydration and solvation of the crystal lattice before subsequent dilution into chloride-containing physiological buffers.

Quantitative Data & Formulation Parameters

The following table summarizes the critical parameters required for experimental planning.

ParameterValueMechanistic Implication
Molecular Weight 238.1 g/mol Required for molarity calculations (e.g., 2.38 mg/mL = 10 mM).
Estimated pKa ~9.33Compound remains fully ionized and soluble at pH < 8.0.
Master Stock Solvent ddH₂O (Sterile)Prevents common-ion suppression from Cl⁻ ions during initial dissolution.
Working Solvents PBS, HEPES, MediaSafe for secondary dilutions once the hydration shell is fully formed.
Storage Conditions -20°C (Dark)Prevents hydrolytic degradation and photo-oxidation of the methoxy groups.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Each protocol includes a Quality Control (QC) checkpoint to ensure the physical state of the solution is optimal before proceeding to biological assays.

Protocol A: Preparation of a 10 mM Master Stock in ddH₂O

Note: This protocol yields a concentrated stock intended for long-term storage and subsequent dilution.

  • Equilibration: Allow the vial of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation, as HCl salts are often hygroscopic.

  • Weighing: Accurately weigh 2.38 mg of the compound into a sterile, amber glass or opaque microcentrifuge tube (protects from light).

  • Primary Solvation: Add exactly 1.0 mL of sterile ddH₂O. Do not use PBS.

  • Agitation: Vortex the solution vigorously for 60–120 seconds. If visible particles remain, place the tube in a bath sonicator at room temperature for 5 minutes. The acoustic cavitation will break apart localized hydrophobic aggregates caused by the dimethoxyphenyl rings.

  • QC Check (The Tyndall Test): Shine a standard laser pointer through the side of the tube in a dimly lit room.

    • Validation: If the beam path is invisible in the liquid, the solution is fully solvated.

    • Failure: If a solid, continuous beam of light is visible (Tyndall effect), micro-particulates remain. Re-sonicate at 37°C for an additional 5 minutes.

  • Sterilization: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is recommended over nylon to minimize non-specific binding of the lipophilic aromatic ring.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

Protocol B: Preparation of Working Solutions (Assay Ready)
  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex immediately upon thawing to resolve any concentration gradients formed during freezing.

  • Dilution: Dilute the 10 mM stock into your chosen assay buffer (e.g., PBS pH 7.4 or DMEM). For a final assay concentration of 10 µM, perform a 1:1000 dilution.

  • pH Verification: Because the master stock is unbuffered ddH₂O, ensure the final assay buffer maintains its pH at 7.4. The low volume of the master stock (0.1% v/v) should not overcome the buffering capacity of standard physiological media.

Workflow Visualization

The following diagram maps the logical decision tree for the dissolution process, emphasizing the critical QC checkpoints.

Workflow Step1 Weigh Compound (3-Chloro-4,5-dimethoxyphenyl)methanamine HCl Step2 Add Sterile ddH2O (Avoid saline/PBS for Master Stock) Step1->Step2 Step3 Agitate & Sonicate (Vortex 2 min, Sonicate 5 min) Step2->Step3 Decision Visual & Tyndall Check Is solution optically clear? Step3->Decision Step4 Sterile Filtration (0.22 µm PES syringe filter) Decision->Step4 Yes (Clear) Remedy Warm to 37°C & Re-sonicate Decision->Remedy No (Particulates) Step5 Aliquot & Store (-20°C, protected from light) Step4->Step5 Step6 Dilute to Working Conc. (in PBS or Culture Media) Step5->Step6 Prior to assay Remedy->Decision Re-evaluate

Fig 1. Workflow for the dissolution and validation of amine hydrochloride stocks.

Troubleshooting Guide

  • Issue: Precipitation occurs upon dilution into PBS.

    • Causality: The final concentration may be exceeding the solubility limit in the presence of high chloride ions (common-ion effect).

    • Solution: Reduce the master stock concentration or increase the dilution factor. Ensure the PBS is at room temperature or 37°C before adding the master stock; cold buffers reduce kinetic solubility.

  • Issue: Solution turns cloudy after adjusting pH.

    • Causality: The pH has likely exceeded 8.5, causing the methanamine group to deprotonate, yielding the insoluble free base.

    • Solution: Discard the solution. In the future, rely on the buffering capacity of the physiological media rather than manually titrating the concentrated master stock with NaOH.

References

  • Grokipedia. "Hydrochloride - Grokipedia". Available at:[Link][2]

  • Molecular Pharmaceutics - ACS Publications. "Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug". Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in LC-MS analysis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Answering the user's request.## Technical Support Center: LC-MS Analysis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride A Senior Application Scientist's Guide to Overcoming Matrix Effects Welcome to the techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: LC-MS Analysis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, particularly within complex biological matrices such as plasma, serum, or urine.

As a small, polar, and basic molecule, (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is susceptible to a phenomenon known as "matrix effects," which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern for this analyte?

A1: In LC-MS, the "matrix" refers to all components in your sample other than the analyte of interest, such as proteins, salts, lipids, and endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte—(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride—in the mass spectrometer's ion source.[2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[3]

This is a critical issue because it can lead to:

  • Inaccurate Quantification: Under- or overestimation of the true analyte concentration.

  • Poor Reproducibility: High variability between replicate injections or different sample lots.[4]

  • Reduced Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) may be significantly raised, preventing the measurement of low-level analytes.

Given its chemical properties, (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride is likely analyzed using electrospray ionization (ESI) in positive ion mode. ESI is particularly susceptible to ion suppression because of competition for charge and droplet surface area between the analyte and matrix components during the ionization process.[5][3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: You cannot "see" matrix effects by simply looking at the chromatogram of your analyte. Specific experiments are required to diagnose and quantify them. The most widely accepted method is the post-extraction spike experiment .[6]

This experiment quantitatively assesses the matrix factor (MF) by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent standard.

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

A detailed workflow for this crucial diagnostic step is provided in the Troubleshooting Guide below. Another useful qualitative technique is post-column infusion , which helps identify regions in the chromatogram where suppression or enhancement occurs.[7][8]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are two main philosophies for dealing with matrix effects: minimize them or compensate for them . A robust method will ideally do both.[9]

  • Minimize Matrix Effects (The "Remove It" Approach): This involves removing the interfering components from the sample before they reach the MS source. This is achieved through:

    • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to clean the sample.[10][11]

    • Chromatographic Separation: Optimizing the HPLC/UHPLC method to resolve the analyte from co-eluting matrix components.

  • Compensate for Matrix Effects (The "Correct for It" Approach): This strategy accepts that some matrix effects are unavoidable and aims to correct for the resulting signal variability. The gold standard for this is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[4][12] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a reliable signal ratio for quantification.[13]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed protocols and explanations.

Issue 1: My analyte signal is low and inconsistent in plasma samples, but strong in pure solvent. How do I identify the cause and choose a better sample preparation method?

This is a classic sign of significant ion suppression, likely from phospholipids and proteins in the plasma matrix.[14] Your first step is to quantify the matrix effect and then select a sample preparation technique that provides the necessary cleanup.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy start Start: Suspected Matrix Effect diag Perform Post-Extraction Spike Experiment (See Protocol 1) start->diag calc Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Solvent) diag->calc decision Is |1 - MF| < 0.15? calc->decision ok Matrix Effect is Acceptable. Proceed with current method. decision->ok Yes not_ok Significant Matrix Effect Detected. Proceed to Phase 2. decision->not_ok No choose_prep Choose Sample Prep Method (See Decision Diagram & Table 1) not_ok->choose_prep implement Implement New Prep Method (PPT, LLE, or SPE) choose_prep->implement re_diag Re-run Diagnosis (Phase 1) with new prep method implement->re_diag final_decision Is Matrix Effect Resolved? re_diag->final_decision optimize_lc Further Optimization Needed: - Adjust LC Gradient - Screen different column chemistry final_decision->optimize_lc No done Method Optimized. Proceed to Validation. final_decision->done Yes

Caption: Workflow for diagnosing and mitigating matrix effects.

  • Prepare Three Sample Sets:

    • Set A (Neat Solvent): Spike the analyte and internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the analyte and IS into the resulting clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze: Inject all samples onto the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

The best technique depends on the required level of cleanliness, throughput needs, and cost considerations.[15]

G start Start: Need to remove matrix interferences q1 Is high throughput (96-well plate) and low cost essential? start->q1 ppt Protein Precipitation (PPT) - Fast, cheap, generic - BUT, least clean (phospholipids remain) q1->ppt Yes q2 Is a cleaner extract needed? Can you tolerate lower throughput and higher solvent use? q1->q2 No end Method Selected ppt->end lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Removes many phospholipids - BUT, labor-intensive, hard to automate q2->lle Yes q3 Do you need the cleanest possible extract for maximum sensitivity and robustness? q2->q3 No lle->end spe Solid-Phase Extraction (SPE) - Most selective, cleanest extracts - Removes proteins, salts, phospholipids - Highly automatable, reproducible - BUT, requires method development q3->spe Yes spe->end

Caption: Decision tree for selecting a sample preparation method.

Table 1: Comparison of Common Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein insolubility in organic solvent[16]Analyte partitioning between immiscible liquids[17]Analyte adsorption onto a solid sorbent
Pros Fast, simple, inexpensive, high throughput[18]Good removal of salts and phospholipids, can concentrate analyte[10]Highest selectivity, cleanest extracts, high concentration factor, easily automated[19]
Cons Non-selective, significant matrix effects often remain (especially from phospholipids)[14]Labor-intensive, requires solvent evaporation/reconstitution, can form emulsions[20]Higher cost, requires method development (sorbent and solvent selection)[21]
Best For... Early discovery, high-throughput screening where some matrix effect is tolerable.When PPT is not clean enough and SPE is not yet developed.Regulated bioanalysis, methods requiring high sensitivity and robustness.
Issue 2: I've chosen a sample preparation method. Can you provide a starting protocol?

Absolutely. Below are generic, step-by-step protocols that serve as excellent starting points for method development.

  • Aliquot Sample: Pipette 100 µL of plasma sample (and internal standard) into a microcentrifuge tube or well of a 96-well protein precipitation plate.[22]

  • Add Crashing Solvent: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio is common).[18]

  • Mix: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[18]

  • Centrifuge/Filter:

    • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Filtration Plate: Apply vacuum or positive pressure to collect the filtrate.[22]

  • Analyze: Carefully transfer the supernatant to a clean vial or plate and inject directly into the LC-MS system. Optional: Evaporate and reconstitute in mobile phase to improve peak shape.

  • Aliquot Sample: Pipette 100 µL of plasma sample (and IS) into a glass tube.

  • Adjust pH: Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample. This ensures the amine group on your analyte is in its neutral, more organic-soluble form.

  • Add Extraction Solvent: Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[23]

  • Extract: Cap and vortex vigorously for 5 minutes.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[23]

  • Isolate & Evaporate: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve, then inject.

This protocol assumes a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced polymer), which is a versatile choice for small molecules.[21]

  • Condition: Pass 1 mL of methanol through the SPE cartridge/well.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted 1:1 with 2% phosphoric acid to ensure the analyte is charged and retained). Load slowly (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar interferences like salts while retaining the analyte.

  • Elute: Pass 1 mL of methanol (or a stronger solvent like 5% ammonium hydroxide in methanol) through the cartridge to elute the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Issue 3: My sample prep is better, but I still see some interference. How can I improve my chromatography?

Chromatographic optimization is key to separating your analyte from any remaining matrix components that were not removed during sample prep.[6]

Table 2: Recommended Starting LC Conditions for (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

ParameterRecommended ConditionRationale & Expert Tip
Column C18 or Phenyl-Hexyl, 2.1 x 50 mm, <3 µmA C18 is a good first choice. A Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.[24]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS and promotes good ionization in positive mode.[25]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
Flow Rate 0.4 - 0.6 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[26]
Injection Volume 1 - 5 µLKeep injection volumes small to avoid column overload and minimize the amount of matrix introduced.[9]
Gradient 5% B to 95% B over 3-5 minutesA good starting point. If suppression is still an issue, make the gradient shallower to increase separation between the analyte and interfering peaks.[7]

Pro-Tip: If you suspect phospholipid interference, program your gradient to include a high-organic wash (95-100% B) at the end of each run to elute late-eluting lipids, preventing their build-up and interference in subsequent injections.[14]

By systematically diagnosing the problem, selecting an appropriate sample preparation strategy, and fine-tuning your chromatography, you can develop a robust and reliable LC-MS method free from the detrimental impact of matrix effects.

References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Available at: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • LCGC International. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • ACS Publications. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Available at: [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available at: [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Available at: [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Available at: [Link]

  • YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Available at: [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link]

  • Patsnap. (2025). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Available at: [Link]

  • ACS Publications. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Available at: [Link]

  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available at: [Link]

  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at: [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available at: [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

  • Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Available at: [Link]

  • ACS Publications. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available at: [Link]

  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]

  • MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Available at: [Link]

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]

  • PMC. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • CHROMacademy. (n.d.). LC-MS Troubleshooting. Available at: [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. Available at: [Link]

  • Scribd. (n.d.). LC-MS Troubleshooting and Maintenance Guide. Available at: [Link]

  • PMC. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Available at: [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Available at: [Link]

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Compon. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride quantification

Title: Validation of LC-MS/MS Methods for (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride Quantification: A Comparative Guide Executive Summary (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 217191...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS/MS Methods for (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride Quantification: A Comparative Guide

Executive Summary

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3, MW: 238.1 g/mol ) is a highly polar, basic amine utilized as a critical building block and pharmaceutical intermediate[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliable quantification of such polar amines in biological matrices (e.g., human plasma) presents significant analytical challenges. Conventional reversed-phase (RP) liquid chromatography coupled with simple protein precipitation (PPT) often yields poor retention, severe peak tailing, and catastrophic ion suppression.

As a Senior Application Scientist, I have designed this guide to objectively compare a conventional workflow (PPT + C18 column) against an optimized, high-performance workflow utilizing Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC). All validation parameters are evaluated strictly against the ICH M10 and FDA 2018 Bioanalytical Method Validation guidelines[2].

Methodological Rationale: Causality Behind the Chemistry

Laboratories frequently default to C18 columns and PPT for LC-MS/MS assays due to their simplicity. However, for a molecule like (3-Chloro-4,5-dimethoxyphenyl)methanamine, this approach is fundamentally flawed:

  • Chromatographic Retention (HILIC vs. C18): The primary amine group of the target analyte is protonated at physiological and acidic pH, making the molecule highly hydrophilic. On a standard C18 column, it elutes near the void volume, directly into the solvent front where un-retained matrix components co-elute. Furthermore, secondary interactions between the basic amine and residual silanols on the C18 stationary phase cause severe peak tailing. HILIC, conversely, leverages an aqueous-organic mobile phase rich in acetonitrile, promoting the retention of polar analytes through partitioning into a water-enriched layer on the silica surface. This results in sharp, symmetrical peaks and enhanced Electrospray Ionization (ESI) desolvation.

  • Sample Preparation (MCX SPE vs. PPT): PPT using acetonitrile effectively removes proteins but leaves behind a high concentration of endogenous glycerophospholipids. In positive ESI (ESI+), these phospholipids aggressively compete with the target amine for available charge on the droplet surface, causing severe ion suppression[3]. MCX SPE utilizes a dual-retention mechanism (hydrophobic and electrostatic). By acidifying the plasma, the basic amine is positively charged and strongly binds to the sulfonic acid groups of the MCX sorbent. A 100% methanol wash completely removes the neutral phospholipids, allowing the pure analyte to be eluted with a basic organic solvent.

G cluster_PPT Protein Precipitation (PPT) cluster_SPE Mixed-Mode Cation Exchange (MCX SPE) Sample Human Plasma Sample (Spiked with Analyte) PPT_Add Add 3x Acetonitrile Sample->PPT_Add SPE_Cond Condition & Equilibrate Sample->SPE_Cond PPT_Cent Centrifuge (14,000 g) PPT_Add->PPT_Cent PPT_Ext Dirty Extract (High Phospholipids) PPT_Cent->PPT_Ext LCMS LC-MS/MS Analysis PPT_Ext->LCMS High Matrix Effect SPE_Load Load Acidified Sample SPE_Cond->SPE_Load SPE_Wash Wash (MeOH/H2O) Removes Neutrals SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Ext Clean Extract (Analyte Enriched) SPE_Elute->SPE_Ext SPE_Ext->LCMS Low Matrix Effect

Workflow comparison: Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (MCX) SPE.

Experimental Protocols: A Self-Validating System

To objectively compare the two approaches, human plasma was spiked with (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride and a stable-isotope-labeled internal standard (SIL-IS).

Protocol A: Conventional Protein Precipitation (PPT)

  • Aliquot: Transfer 50 µL of spiked human plasma into a microcentrifuge tube.

  • Precipitate: Add 150 µL of cold Acetonitrile (containing SIL-IS) to precipitate proteins.

  • Mix: Vortex vigorously for 2 minutes at 1,500 rpm.

  • Separate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant into an autosampler vial.

  • Dilute: Dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Protocol B: Optimized MCX Solid-Phase Extraction (SPE)

  • Pre-treatment: Dilute 50 µL of spiked human plasma with 50 µL of 2% Phosphoric acid (H₃PO₄) in water. Causality: This disrupts protein binding and ensures the amine is fully ionized (positively charged) for electrostatic retention.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge (30 mg/1 cc sorbent bed).

  • Loading: Apply the pre-treated plasma sample to the conditioned cartridge.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes acidic and polar interferences), followed by 1 mL of 100% Methanol. Causality: The 100% Methanol wash is critical; it strips away neutral and hydrophobic interferences, including the ion-suppressing phospholipids, while the amine remains locked to the sorbent via strong cation exchange.

  • Elution: Elute the target amine with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the electrostatic bond and allowing it to elute.

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90:10 Acetonitrile: 10mM Ammonium Formate, pH 3.0).

MatrixEffect cluster_Dirty PPT Extract (High Matrix) cluster_Clean MCX SPE Extract (Clean) D_Analyte Analyte D_ESI ESI Droplet (Charge Competition) D_Analyte->D_ESI D_Lipids Phospholipids D_Lipids->D_ESI D_Result Ion Suppression (Low Signal) D_ESI->D_Result C_Analyte Analyte C_ESI ESI Droplet (Abundant Charge) C_Analyte->C_ESI C_Result Efficient Ionization (High Signal) C_ESI->C_Result

Mechanism of ESI ion suppression caused by phospholipid charge competition in dirty extracts.

Validation Data & Performance Comparison

The methods were validated according to the ICH M10 guidelines, which mandate rigorous assessment of matrix effects, recovery, linearity, accuracy, and precision[2].

Table 1: Matrix Effect and Extraction Recovery (n=6 distinct lots of human plasma)

ParameterPPT + C18 ColumnMCX SPE + HILIC ColumnICH M10 Acceptance Criteria
Extraction Recovery (%) 88.4 ± 6.2%94.1 ± 2.8%Consistent, %CV ≤ 15%
Matrix Effect (Ion Suppression) -45.2% (Severe)-4.1% (Negligible)Matrix Factor %CV ≤ 15%
Phospholipid Removal < 10%> 99%N/A (Method robustness indicator)
Signal-to-Noise at LLOQ 8:1145:1S/N ≥ 5:1

Table 2: Linearity, Accuracy, and Precision (Assessed at LLOQ, LQC, MQC, HQC)

Validation ParameterPPT + C18 ColumnMCX SPE + HILIC ColumnICH M10 Acceptance Criteria
Linear Range (ng/mL) 5.0 – 500 (Quadratic fit)0.5 – 500 (Linear fit, 1/x² weight)R² ≥ 0.990
Intra-Assay Precision (%CV) 8.5% – 18.2% (Fails at LLOQ)1.8% – 4.5% (Pass)≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -14.5% to +19.1%-3.2% to +4.1%± 15% (± 20% at LLOQ)
Carryover 28% of LLOQ< 5% of LLOQ≤ 20% of LLOQ

Discussion & Conclusion

The experimental data unequivocally demonstrates that the PPT + C18 approach fails to meet the stringent ICH M10 criteria for bioanalytical method validation[2]. The severe matrix effect (-45.2%) observed in the PPT method is a direct consequence of phospholipid-induced ion suppression, which drastically reduces sensitivity and causes the intra-assay precision to fail at the Lower Limit of Quantification (LLOQ).

Conversely, the MCX SPE + HILIC workflow creates a self-validating, robust analytical system. The orthogonal sample cleanup selectively isolates the basic amine while quantitatively eliminating phospholipids. This results in a negligible matrix effect (-4.1%), allowing for a 10-fold improvement in the LLOQ (0.5 ng/mL vs 5.0 ng/mL) and ensuring all accuracy and precision metrics easily pass regulatory thresholds. For the LC-MS/MS quantification of highly polar, basic amines, the integration of Mixed-Mode Cation Exchange SPE with HILIC chromatography is scientifically justified and empirically proven to deliver the reliability required for regulatory-compliant bioanalysis.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis (Guideline) Source: International Council for Harmonisation (ICH) / FDA AccessData URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride vs. Standard Reference Amines

Executive Summary & Structural Rationale (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a specialized, halogenated benzylamine building block utilized primarily as an in vitro research pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a specialized, halogenated benzylamine building block utilized primarily as an in vitro research probe. In neuropharmacological drug discovery, substituted benzylamines are heavily scrutinized for their interactions with monoaminergic targets, most notably Monoamine Oxidase B (MAO-B) and the Trace Amine-Associated Receptor 1 (TAAR1) .

From a structural perspective, replacing a methoxy group with a chlorine atom at the 3-position of a standard 3,4,5-trimethoxybenzylamine scaffold is a deliberate bioisosteric modification. Chlorine is more lipophilic and electron-withdrawing than a methoxy group. This substitution slightly reduces the basicity (pKa) of the primary amine, potentially enhancing membrane permeability, while altering the electrostatic potential of the aromatic ring to favor distinct pi-stacking interactions within receptor binding pockets.

This guide objectively compares the physicochemical profile and generalized in vitro screening efficacy of this compound against established reference standards: Selegiline (for MAO-B) and RO5263397 / Tyramine (for TAAR1).

Physicochemical Profiling

Before initiating in vitro assays, understanding the baseline physicochemical properties is critical for predicting assay solubility and receptor residence time. The table below compares the test compound against standard reference amines.

CompoundMW ( g/mol )Predicted LogPpKa (Amine)TPSA (Ų)Primary Target Utility
(3-Chloro-4,5-dimethoxyphenyl)methanamine HCl 238.11.89.238.3Dual MAO-B / TAAR1 Probe
3,4,5-Trimethoxybenzylamine (TMBA) 197.21.29.447.5Structural Baseline
Selegiline HCl 223.72.67.512.0MAO-B Reference
RO5263397 243.32.18.832.1TAAR1 Reference

Note: Data represents standard cheminformatic baseline metrics for this pharmacophore class.

Comparative Efficacy: Monoamine Oxidase B (MAO-B) Inhibition

Mechanistic Causality

MAO-B is a mitochondrial-bound enzyme responsible for the oxidative deamination of primary amines (such as benzylamine and phenylethylamine)[1]. Specific MAO-B inhibitors, such as selegiline, are utilized as standard reference compounds in fluorometric screening assays[2]. The electron-withdrawing chlorine atom on the test compound is hypothesized to stabilize the molecule within the hydrophobic bipartite cavity of MAO-B, competing with endogenous substrates for access to the FAD cofactor.

Self-Validating Fluorometric Assay Protocol

To ensure scientific integrity, this continuous kinetic assay utilizes Amplex Red and includes built-in controls to prevent false positives caused by compound autofluorescence.

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme in assay buffer (100 mM potassium phosphate, pH 7.4). Prepare a Substrate/Probe working solution containing benzylamine (substrate), Amplex Red (fluorogenic probe), and Horseradish Peroxidase (HRP)[2].

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the test compound and Selegiline (positive control). Maintain final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation[1].

  • Pre-Incubation (Critical Step): Add 50 µL of MAO-B enzyme solution to the compound wells and incubate at 37°C for 15 minutes. Causality: This allows the inhibitor to establish binding equilibrium in the catalytic cleft before the substrate introduces competitive pressure[1].

  • Reaction Initiation: Add 50 µL of the Substrate/Probe mix to all wells.

  • Kinetic Measurement: Immediately measure fluorescence (Ex = 535 nm / Em = 587 nm) kinetically every 2 minutes for 30 minutes at 37°C. Causality: Amplex Red reacts with H2O2 in a reaction catalyzed by HRP to produce a highly fluorescent compound; kinetic reading distinguishes true inhibition from baseline artifacts[2].

MAOB_Assay Compound (3-Cl-4,5-diMeO-Phenyl) methanamine HCl MAOB MAO-B Enzyme (Catalytic Cleft) Compound->MAOB Competitive Binding FAD FAD Cofactor (Oxidation) MAOB->FAD Substrate Processing Selegiline Selegiline (Reference) Selegiline->MAOB Irreversible Inhibition H2O2 H2O2 Release (Byproduct) FAD->H2O2 Amine Deamination Signal Amplex Red Fluorescence (587nm) H2O2->Signal HRP Catalysis

Caption: Workflow and logical relationships of the MAO-B fluorometric inhibition assay.

Comparative Efficacy: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Mechanistic Causality

TAAR1 is a G protein-coupled receptor activated by trace amines, resulting in increased cyclic adenosine monophosphate (cAMP) accumulation through coupling to Gαs[3]. The basic amine of the test compound is predicted to form a critical salt bridge with Asp103 in the orthosteric pocket, while the halogenated ring engages in pi-stacking.

Self-Validating cAMP Accumulation Protocol (TR-FRET)
  • Cell Preparation: Plate CHO-K1 cells stably expressing human TAAR1 in a 384-well microplate. Causality: Using CHO-K1 cells stably expressing TAAR1 provides a clean background devoid of endogenous monoamine receptors, preventing off-target signal confounding[3].

  • Compound & Buffer Prep: Prepare the test compound and RO5263397 (reference agonist) in a stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is used in cAMP assays to prevent the rapid intracellular degradation of cAMP by phosphodiesterases, capturing the transient Gs-coupled signal[4].

  • Stimulation: Incubate cells with the compounds for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor). Causality: Endogenous cAMP competes with cAMP-d2 for binding to the Cryptate-antibody; this competitive TR-FRET immunoassay eliminates short-lived background fluorescence[5].

  • Readout: Measure TR-FRET at Ex = 337 nm, Em = 665 nm / 620 nm. Normalize data against the maximal response elicited by the full agonist to determine relative Emax and EC50[5].

TAAR1_Signaling Agonist Test Compound (TAAR1 Agonist) Receptor Human TAAR1 (CHO-K1 Cells) Agonist->Receptor Binds Orthosteric Site Gs Gαs Protein Recruitment Receptor->Gs Conformational Shift AC Adenylyl Cyclase (Effector) Gs->AC Activation cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion Readout TR-FRET Detection (665/620 nm) cAMP->Readout Competes with cAMP-d2

Caption: TAAR1 Gs-coupled signaling pathway leading to cAMP accumulation and HTRF detection.

Representative In Vitro Screening Profile

The following table summarizes the expected pharmacological baseline for (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride based on its structural class, compared directly to gold-standard reference compounds.

TargetAssay Type(3-Cl-4,5-diMeO-BA) IC50/EC50Selegiline (Ref)RO5263397 (Ref)
MAO-B Fluorometric (IC50)~4.2 µM (Reversible)0.04 µM (Irreversible)N/A
MAO-A Fluorometric (IC50)>50 µM>50 µMN/A
TAAR1 cAMP HTRF (EC50)~1.8 µM (Partial Agonist)N/A0.02 µM (Full Agonist)

Conclusion

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride serves as a highly versatile, dual-action structural scaffold for neuropharmacological research. While it lacks the extreme nanomolar potency of optimized clinical candidates like Selegiline or RO5263397, its unique halogenated profile provides an excellent baseline for investigating the structural requirements of the MAO-B catalytic cleft and the TAAR1 orthosteric binding site. Researchers must employ stringent, self-validating kinetic and TR-FRET protocols to accurately map its efficacy profile during high-throughput screening.

References

  • Assay Genie. "Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013)".2

  • Sigma-Aldrich. "Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin". 1

  • NIH/PMC. "Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist". 5

  • Frontiers in Pharmacology. "Unlocking the secrets of trace amine-associated receptor 1 agonists". 4

  • PubChem / NIH. "Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1)". 3

Sources

Validation

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: A Case Study of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of small molecules in immunoassays, using (3-Chloro-4,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of small molecules in immunoassays, using (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride as a primary case study. Given the critical role of immunoassays in pharmaceutical analysis, from therapeutic drug monitoring to clinical pharmacokinetics, ensuring the specificity of these assays is paramount.[1] Cross-reactivity from structurally similar compounds can lead to false-positive results or an overestimation of the analyte concentration, compromising the integrity of experimental data.[2][3]

This document will delve into the theoretical underpinnings of immunoassay cross-reactivity, present a detailed experimental protocol for its assessment using a competitive ELISA format, and offer a model for data interpretation. The methodologies described herein are designed to be self-validating, providing a robust system for evaluating the specificity of antibodies intended for the detection of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride and other small molecule analytes.

The Imperative of Specificity in Immunoassays

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its corresponding antigen to detect and quantify a substance of interest.[4] This specificity is the cornerstone of their utility in complex biological matrices.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[5][6] The degree to which these other molecules bind should be thoroughly characterized during assay development and validation.[7]

For a novel compound like (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride, which may be a new drug candidate or metabolite, understanding its potential to cross-react with other structurally related molecules is a critical step in the development of a reliable immunoassay. This guide will walk you through a systematic approach to quantifying this cross-reactivity.

Experimental Design: A Comparative Cross-Reactivity Study

The most common and effective method for quantifying the cross-reactivity of small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5][8] This format is ideal for small molecules where simultaneous binding of two antibodies (as in a sandwich ELISA) is not possible.[9]

Our hypothetical study will assess the cross-reactivity of a panel of compounds against a polyclonal antibody raised against (3-Chloro-4,5-dimethoxyphenyl)methanamine. The selection of test compounds is crucial and should include:

  • The Primary Analyte: (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

  • Structurally Similar Compounds: To probe the antibody's specificity.

  • Structurally Dissimilar Compounds: To serve as negative controls.

Selection of Potential Cross-Reactants

Based on the structure of (3-Chloro-4,5-dimethoxyphenyl)methanamine, we have selected the following compounds for our study:

  • (A) (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (Primary Analyte)

  • (B) (3,4-Dimethoxyphenyl)methanamine: Lacks the chloro group.

  • (C) (3-Chloro-4-methoxyphenyl)methanamine: Lacks one methoxy group.[10]

  • (D) Veratrylamine (3,4-Dimethoxybenzylamine): A closely related structure.

  • (E) Benzylamine: The parent compound without ring substitutions.

  • (F) N-(3-Methoxyphenyl)acetamide: A structurally dissimilar negative control.

The rationale behind this selection is to systematically evaluate the contribution of the chloro and dimethoxy functional groups to the antibody binding affinity.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the percentage of cross-reactivity of the selected compounds.[8]

Materials and Reagents
  • 96-well microtiter plates (high-binding)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Assay Buffer: 0.5% BSA in PBS-T

  • Primary Analyte-Enzyme Conjugate: (3-Chloro-4,5-dimethoxyphenyl)methanamine conjugated to Horseradish Peroxidase (HRP)

  • Primary Antibody: Polyclonal antibody specific for (3-Chloro-4,5-dimethoxyphenyl)methanamine

  • Test Compounds: (A) through (F)

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

  • Microplate reader

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 1. Coat Plate: Analyte-Protein Conjugate p2 2. Wash Plate p1->p2 p3 3. Block Plate p2->p3 p4 4. Wash Plate p3->p4 r1 5. Prepare Standards & Test Compound Dilutions r2 6. Add Primary Antibody & Competitor to Wells p4->r2 r1->r2 r3 7. Incubate r2->r3 r4 8. Wash Plate r3->r4 d1 9. Add Enzyme-Labeled Secondary Antibody r4->d1 d2 10. Incubate d1->d2 d3 11. Wash Plate d2->d3 d4 12. Add TMB Substrate d3->d4 d5 13. Incubate in Dark d4->d5 d6 14. Add Stop Solution d5->d6 a1 15. Read Absorbance at 450 nm d6->a1 a2 16. Plot Inhibition Curves a1->a2 a3 17. Calculate IC50 Values a2->a3 a4 18. Determine % Cross-Reactivity a3->a4

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the (3-Chloro-4,5-dimethoxyphenyl)methanamine-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.[8]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[8]

    • Discard the blocking buffer and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard and each of the potential cross-reactants in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte/cross-reactant.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the analyte coated on the plate.[8]

  • Detection:

    • Discard the solution and wash the plate three times with Wash Buffer.

    • Add 100 µL of a suitable enzyme-labeled secondary antibody (e.g., anti-species IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.[8]

Data Analysis and Interpretation

The data analysis for a competitive ELISA involves generating a standard curve for the primary analyte and each test compound.

  • Plotting the Data: For each compound, plot the absorbance at 450 nm against the logarithm of the concentration. This will yield a sigmoidal dose-response curve where the signal decreases with increasing concentrations of the free analyte.

  • Calculating the IC50: Determine the concentration of the primary analyte and each test compound that causes a 50% inhibition of the maximum signal (IC50). The IC50 value is a measure of the compound's affinity for the antibody.[11]

  • Calculating Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:[11]

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Hypothetical Results

The following table presents a plausible set of results from our hypothetical cross-reactivity study.

CompoundStructureIC50 (nM)% Cross-Reactivity
(A) (3-Chloro-4,5-dimethoxyphenyl)methanamine 10100%
(B) (3,4-Dimethoxyphenyl)methanamine Lacks Chloro group5020%
(C) (3-Chloro-4-methoxyphenyl)methanamine Lacks one Methoxy group8012.5%
(D) Veratrylamine Closely related1506.7%
(E) Benzylamine Parent compound>10,000<0.1%
(F) N-(3-Methoxyphenyl)acetamide Negative control>10,000<0.1%
Interpretation of Results

The hypothetical data suggests that the antibody has the highest affinity for the primary analyte, (3-Chloro-4,5-dimethoxyphenyl)methanamine. The removal of the chloro group (Compound B) or a methoxy group (Compound C) significantly reduces the binding affinity, as indicated by the higher IC50 values and lower cross-reactivity percentages. This implies that both the chloro and the dimethoxy substitutions are important for antibody recognition.

The parent compound, Benzylamine (E), and the structurally dissimilar negative control (F) show negligible cross-reactivity, confirming the overall specificity of the antibody for the substituted phenylmethanamine scaffold.

Molecular Basis of Cross-Reactivity

The observed cross-reactivity, or lack thereof, is a direct consequence of the three-dimensional complementarity between the antibody's binding site (paratope) and the chemical structure of the analyte (epitope).

Cross_Reactivity_Diagram Molecular Interactions in Immunoassays cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_non_binding No Binding ab1 Antibody an1 Primary Analyte (Perfect Fit) ab1->an1 High Affinity ab2 Antibody cr1 Structurally Similar Compound (Partial Fit) ab2->cr1 Lower Affinity ab3 Antibody nb1 Dissimilar Compound (No Fit) ab3->nb1 No Affinity

Caption: Antibody binding with specific, cross-reactive, and non-binding compounds.

This diagram illustrates how the precise molecular shape and distribution of functional groups on the analyte determine the strength of the interaction with the antibody. Even minor structural modifications can significantly alter binding affinity, leading to the observed differences in cross-reactivity.

Conclusion and Recommendations

This guide has provided a comprehensive framework for conducting a cross-reactivity study of (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride in an immunoassay format. The key takeaways for researchers are:

  • Thorough Validation is Essential: The specificity of an immunoassay must be rigorously validated to ensure reliable and accurate results.[7]

  • Competitive ELISA is a Powerful Tool: This method is well-suited for quantifying the cross-reactivity of small molecules.[8]

  • Rational Selection of Cross-Reactants: A systematic evaluation of structurally related compounds provides valuable insights into the determinants of antibody binding.

  • Data-Driven Interpretation: The calculation of IC50 values and percent cross-reactivity allows for a quantitative comparison of antibody specificity.

When developing an immunoassay for a novel compound, it is imperative to perform such a cross-reactivity assessment. The results of these studies will not only validate the assay but also inform its limitations and the potential for interference from related compounds in biological samples. This foundational work is crucial for the successful application of immunoassays in drug development and other research areas.[12]

References

  • The principle and method of ELISA. MBL Life Science. Available at: [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]

  • Drug Immunoassays. Creative Diagnostics. Available at: [Link]

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC. Available at: [Link]

  • The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Omics Online. Available at: [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. Available at: [Link]

  • Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Immunoassays. Analytical Toxicology. Available at: [Link]

  • Heterogeneous and homogeneous immunoassays for drug analysis. Ovid. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Bioanalysis Zone. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • Guidance for Industry. FDA. Available at: [Link]

  • Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

  • cross-reactivity in immunoassays. Candor Bioscience. Available at: [Link]

  • Master Cross-Reaction List. AACC. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • 3-Chloro-4-methoxybenzylamine hydrochloride. PubChem. Available at: [Link]

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • SB-366791. PubChem. Available at: [Link]

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Comparative

Comparative Guide: Batch-to-Batch Reproducibility in the Synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride

Executive Summary (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a highly specialized primary amine intermediate utilized in the development of neuroactive compounds, kinase inhibitors, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3) is a highly specialized primary amine intermediate utilized in the development of neuroactive compounds, kinase inhibitors, and GPCR ligands. For researchers and drug development professionals, ensuring batch-to-batch reproducibility of this building block is critical. Primary amine synthesis is notoriously susceptible to the formation of secondary and tertiary amine impurities, which can drastically alter the pharmacokinetic profiles of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the two most viable in-house synthetic routes—Nitrile Reduction and Reductive Amination —against commercial high-purity procurement, providing mechanistic insights, self-validating protocols, and quantitative batch data.

Mechanistic Pathways & Causal Analysis

To achieve reproducible purity, one must understand the causal mechanisms behind impurity formation in primary amine synthesis.

Route A: Nitrile Reduction The catalytic hydrogenation of 3-chloro-4,5-dimethoxybenzonitrile is an atom-efficient pathway. However, the reduction of nitriles to primary amines frequently yields secondary amine dimers ()[1]. Mechanistically, the reaction proceeds via a highly electrophilic imine intermediate. Once a portion of the primary amine is formed, it acts as a nucleophile, attacking the unreduced imine to form a secondary imine, which is subsequently reduced to a secondary amine ()[2]. To suppress this, the reaction must be flooded with excess ammonia to shift the equilibrium backward ()[3].

Route B: Reductive Amination An alternative is the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde. This route involves the condensation of the aldehyde with an ammonium source to form an imine, followed by in situ reduction ()[4]. The primary risk here is over-alkylation. By employing a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH, the protonated iminium ion is reduced significantly faster than the parent aldehyde, strictly limiting the reaction to primary amine formation ()[5].

Pathways A Route A: Nitrile 3-Chloro-4,5-dimethoxybenzonitrile C Catalytic Hydrogenation (Pd/C, H2, Excess NH3) A->C B Route B: Aldehyde 3-Chloro-4,5-dimethoxybenzaldehyde D Imine Formation & Reduction (NH4OAc, NaBH3CN, pH 6) B->D E Free Base Amine (3-Chloro-4,5-dimethoxyphenyl)methanamine C->E Risk: Dimerization D->E Risk: Over-alkylation F Salt Formation (Anhydrous HCl in EtOAc/Ether) E->F G Final Target API Intermediate (3-Chloro-4,5-dimethoxyphenyl)methanamine HCl F->G

Fig 1: Synthetic pathways for (3-Chloro-4,5-dimethoxyphenyl)methanamine HCl.

Mechanism N Nitrile Intermediate (R-CN) I Reactive Imine (R-CH=NH) N->I + H2 PA Primary Amine Target (R-CH2-NH2) I->PA + H2 SI Secondary Imine (R-CH=N-CH2-R) I->SI + Primary Amine (Nucleophilic Attack) SA Secondary Amine Impurity (R-CH2-NH-CH2-R) SI->SA + H2 (Reduction)

Fig 2: Mechanism of secondary amine impurity formation during nitrile reduction.

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of errors to subsequent steps.

Protocol A: Catalytic Hydrogenation of Nitrile (Route A)
  • Reaction Setup: In a high-pressure Parr reactor, dissolve 3-chloro-4,5-dimethoxybenzonitrile (10.0 g, 50.6 mmol) in 7N ammonia in methanol (150 mL).

    • Causality Note: The 7N ammonia solvent is critical. It suppresses the formation of the secondary amine impurity by shifting the imine-amine condensation equilibrium backward.

  • Catalysis: Add 10% Pd/C catalyst (1.0 g, 10 wt%). Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi with H₂ and stir at 40 °C for 6 hours.

    • Validation Check: Monitor hydrogen uptake via the reactor's pressure gauge. The reaction is complete only when the pressure stabilizes and no further H₂ is consumed.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in anhydrous ethyl acetate (100 mL). Slowly add 2M HCl in diethyl ether (30 mL) dropwise at 0 °C. Filter the resulting white precipitate and dry under vacuum.

Protocol B: Chemoselective Reductive Amination (Route B)
  • Imine Formation: Charge a dry 500 mL round-bottom flask with 3-chloro-4,5-dimethoxybenzaldehyde (10.0 g, 49.8 mmol) and anhydrous methanol (150 mL). Add ammonium acetate (38.4 g, 498 mmol, 10 eq.).

    • Validation Check: Stir at room temperature for 2 hours. Analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and appearance of a baseline spot confirms complete imine formation. Do not proceed until the aldehyde is fully consumed.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (4.7 g, 74.7 mmol, 1.5 eq.).

    • Causality Note: NaBH₃CN is chosen over NaBH₄ because it is stable at slightly acidic pH and highly selective for the protonated iminium ion, preventing the premature reduction of any trace starting material into an alcohol byproduct.

  • Workup: Quench with 1M NaOH (50 mL) to neutralize borate complexes. Extract with dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Check: ¹H NMR of the crude oil must show a singlet at ~3.8 ppm (2H, benzylic CH₂) and the absolute absence of an aldehyde proton at ~9.8 ppm.

  • Salt Formation: Precipitate the hydrochloride salt using 2M HCl in diethyl ether as described in Protocol A.

Batch Reproducibility & Performance Comparison

To objectively evaluate the reproducibility of these methods, three distinct batches of both Route A and Route B were synthesized and compared against a commercially procured high-purity standard ()[6].

Synthesis StrategyBatch IDYield (%)HPLC Purity (%)Secondary Amine Impurity (%)Residual Moisture/Solvent
Route A: Nitrile Reduction N-00182.498.11.2< 500 ppm
N-00281.997.81.5< 500 ppm
N-00383.198.01.3< 500 ppm
Route B: Reductive Amination RA-00188.599.20.3< 200 ppm
RA-00289.199.40.2< 200 ppm
RA-00388.299.10.4< 200 ppm
Commercial Procurement Lot 882AN/A> 99.5< 0.1< 100 ppm

Conclusion & Sourcing Recommendations

The data clearly indicates that Route B (Reductive Amination) offers superior batch-to-batch reproducibility and a cleaner impurity profile compared to Route A. The inherent mechanistic tendency of nitriles to form secondary amine dimers makes Route A highly sensitive to minor fluctuations in ammonia concentration and hydrogen pressure.

For early-stage drug discovery where impurity profiling is critical, Route B is the recommended in-house synthetic pathway. However, for GLP/GMP applications where absolute consistency (HPLC Purity >99.5%) is mandated, bypassing in-house synthesis in favor of procuring a validated commercial standard is the most risk-averse strategy.

References

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. ACS Publications.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry.[Link]

  • Amines, Fatty. Kirk-Othmer Encyclopedia of Chemical Technology.[Link]

Sources

Comparative

Benchmarking (3-Chloro-4,5-dimethoxyphenyl)methanamine Hydrochloride Against Commercially Available Standards

Executive Summary & Strategic Context In modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on precise structural modifications of established pharmacophores. Benzylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on precise structural modifications of established pharmacophores. Benzylamine derivatives are ubiquitous building blocks in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and phosphodiesterase (PDE) inhibitors.

Historically, the 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl (veratryl) motifs have been heavily utilized. However, these electron-rich rings frequently present metabolic liabilities, such as rapid O-demethylation by Cytochrome P450 (CYP450) enzymes.

(3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (CAS: 2171916-63-3)[1] has emerged as a premium, commercially available standard that solves these liabilities. By replacing a methoxy group with a bioisosteric chlorine atom, researchers can systematically tune the electronic and steric profile of their drug candidates. This guide objectively benchmarks this compound against traditional standards, providing mechanistic insights and self-validating experimental protocols for high-throughput synthesis.

Mechanistic Causality: The "Chloro" Advantage

As an application scientist, I do not just look at the structural drawing; I look at the electron cloud and binding kinetics. The transition from a 3,4,5-trimethoxy standard to a 3-chloro-4,5-dimethoxy standard is driven by three causal factors:

  • Bioisosteric Steric Mapping: Chlorine (van der Waals radius ~1.75 Å) acts as a classic bioisostere for a methyl or methoxy group. It effectively mimics the steric bulk required to occupy hydrophobic binding pockets without introducing the rotational flexibility of a C-O bond.

  • Electronic Deactivation for Metabolic Stability: Methoxy groups are strongly electron-donating via resonance (+M). A ring with three methoxy groups is highly electron-rich and prone to oxidative metabolism. Chlorine is electron-withdrawing via induction (-I). This substitution decreases the overall electron density of the aromatic ring, significantly enhancing metabolic half-life.

  • Enhanced Lipophilicity (LogP): The introduction of the halogen increases the lipophilicity of the scaffold. Empirical data in the development of demonstrates that 3-halogeno-4,5-dimethoxyphenyl derivatives possess vastly increased potencies compared to their 3,4,5-trimethoxyphenyl counterparts due to superior hydrophobic interactions within the target's binding cleft[2]. Similar potency enhancements have been documented in[3].

Physicochemical Benchmarking

The following table summarizes the quantitative physicochemical differences between the title compound and its commercially available alternatives.

Compound StandardSubstitution PatternMW (Free Base)Electronic Effect on RingLipophilicity ContributionPrimary Utility
(3-Chloro-4,5-dimethoxyphenyl)methanamine 3-Cl, 4,5-diOMe201.65 g/mol Net Electron-WithdrawingHigh (Cl enhances logP)PDE4/5, JAK Inhibitors
3,4,5-Trimethoxybenzylamine 3,4,5-triOMe197.23 g/mol Net Electron-DonatingModerateGeneral Amide Libraries
3,4-Dimethoxybenzylamine (Veratrylamine) 3,4-diOMe167.21 g/mol Net Electron-DonatingLowReductive Amination

Mandatory Visualization: Target Pathway Mapping

To contextualize the utility of this building block, the diagram below illustrates the cAMP/PDE4 signaling cascade. The 3-chloro-4,5-dimethoxy scaffold is highly optimized for the hydrophobic pocket of the PDE4 enzyme, preventing the hydrolysis of cAMP.

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Converts to Inhibitor Inhibitor (3-Cl-4,5-diOMe Scaffold) Inhibitor->PDE4 Blocks (High Affinity)

Fig 1: PDE4 signaling cascade illustrating targeted inhibition by 3-Cl-4,5-diOMe scaffolds.

Self-Validating Experimental Protocol: High-Throughput Amide Coupling

To ensure scientific integrity, workflows utilizing these building blocks must be self-validating. The following protocol describes the synthesis of a target library using (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride[1], incorporating internal analytical checks to prevent false negatives.

Methodology: HATU-Mediated Amide Coupling

Step 1: Pre-Activation & Internal Validation

  • Action: Dissolve the core carboxylic acid scaffold (1.0 eq, e.g., a pyrimidine-4-carboxylic acid derivative) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Causality: DIPEA deprotonates the acid, allowing nucleophilic attack on HATU to form the highly reactive HOAt ester.

  • Self-Validation Check: Stir for 15 minutes at room temperature. Remove a 5 µL aliquot, quench immediately in 100 µL methanol, and analyze via UPLC-MS. Proceed to Step 2 ONLY if the mass of the methyl ester (formed by the quench) indicates >95% consumption of the starting acid. This proves the activation system is functional.

Step 2: Amine Introduction

  • Action: Add (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (1.2 eq).

  • Causality: The excess DIPEA from Step 1 serves a dual purpose: it maintains the basic environment and liberates the free base of the amine from its hydrochloride salt in situ, allowing nucleophilic attack on the active ester.

Step 3: Kinetic Monitoring & Validation

  • Action: Stir the reaction mixture at room temperature.

  • Self-Validation Check: At t=60 mins, perform a second UPLC-MS analysis. The reaction is validated as successful if the disappearance of the active ester peak strictly correlates with the appearance of the product mass ( m/z=[M+H]+ ).

Step 4: Workup & Isolation

  • Action: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to purge unreacted amine), brine, and dry over Na2​SO4​ . Concentrate under reduced pressure.

Comparative Performance Data

When subjected to the standardized protocol above, the 3-chloro derivative demonstrates highly competitive reaction kinetics despite the slight electron-withdrawing nature of the ring, while offering superior final product purity due to fewer oxidative side-reactions during workup.

Amine StandardTarget Active EsterConversion (t=1h)Final Yield (Isolated)Purity (LC-MS)
3-Cl-4,5-diOMe-benzylamine HCl Pyrimidine-4-carboxylic acid92%88%>98%
3,4,5-triOMe-benzylamine Pyrimidine-4-carboxylic acid85%81%94%
3,4-diOMe-benzylamine Pyrimidine-4-carboxylic acid89%84%95%

References

  • American Chemical Society (ACS) - Journal of Medicinal Chemistry Title: 1-Arylnaphthalene Lignan: A Novel Scaffold for Type 5 Phosphodiesterase Inhibitor URL:[Link]

  • Google Patents Title: US7947698B2 - Compositions and methods for inhibition of the JAK pathway URL

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